
Cyclopentylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentylidenehydrazine (C₅H₁₀N₂; molecular weight: 98.15 g/mol) is a hydrazine derivative characterized by a cyclopentane ring fused to a hydrazine moiety. Its crystal structure reveals two independent molecules in the asymmetric unit, with cyclopentane rings adopting envelope conformations and planar semicarbazone groups (maximum deviation: 0.031 Å). The compound forms hydrogen-bonded sheets (N–H⋯O, N–H⋯N, C–H⋯O) parallel to the ab plane, contributing to its stability .
Synthesized via acid-catalyzed condensation of hydrazides with aldehydes, this compound shares synthetic routes with other cycloalkylidenehydrazines .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Cyclopentylidenehydrazine, and how can reaction yields be optimized?
this compound is typically synthesized via cyclization reactions involving hydrazine derivatives and cyclopentanone precursors. Optimization strategies include:
- Adjusting stoichiometric ratios of reactants (e.g., hydrazine:cyclopentanone at 1:1.2 molar ratio).
- Employing catalysts like acetic acid or Lewis acids to accelerate imine formation.
- Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Monitoring reaction pH (5.5–6.5) to stabilize intermediates. Yield improvements (>75%) are achievable via reflux in aprotic solvents (e.g., DMF) at 60–80°C .
Q. Which spectroscopic techniques are most effective for confirming this compound’s structural integrity?
- ¹H/¹³C NMR : Identify hydrazine protons (δ 2.5–3.5 ppm) and cyclopentyl carbons (δ 20–35 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 128.17 (molecular weight) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1680 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles for unambiguous confirmation .
Q. What key physicochemical properties influence experimental design with this compound?
- Molecular Weight : 128.17 g/mol (critical for stoichiometric calculations).
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility; limited in water.
- Stability : Hygroscopic; store under nitrogen at –20°C to prevent hydrolysis.
- Reactivity : Hydrazide group participates in condensation and nucleophilic addition reactions .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Storage : Airtight containers with desiccants; avoid light exposure.
- Waste Disposal : Neutralize with 1M HCl before disposal. Compliance with FDA non-therapeutic guidelines is essential .
Advanced Research Questions
Q. How can hydrazone derivatives of this compound be designed to explore structure-activity relationships (SAR)?
- Derivatization : Condense with substituted aldehydes/ketones (e.g., nitrobenzaldehyde) to form hydrazones.
- Electronic Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate reactivity.
- Characterization : Use HPLC to assess purity (>95%) and compare bioactivity via in vitro assays (e.g., antimicrobial screening). Reference similar hydrazone designs with CAS 100-01-6 for methodology .
Q. What statistical approaches resolve contradictions in reactivity data across studies?
- Benjamini-Hochberg Procedure : Control false discovery rates (FDR < 0.05) when analyzing multiple reaction outcomes.
- Multivariate Analysis : Account for variables like solvent polarity (e.g., dielectric constant) and temperature gradients.
- Meta-Analysis : Aggregate data from independent studies using random-effects models to identify consensus trends .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier orbitals (HOMO/LUMO) for reactivity insights.
- Molecular Docking : Simulate binding affinities with proteins (e.g., enzymes) using AutoDock Vina.
- Validation : Correlate computational results with in vitro IC₅₀ values from cytotoxicity assays .
Q. What methodologies assess the environmental impact of this compound derivatives?
- Ecotoxicology Assays : Test acute toxicity using Daphnia magna (LC₅₀ < 10 mg/L indicates high hazard).
- Degradation Studies : Track hydrolysis products via LC-MS under simulated environmental conditions (pH 7, 25°C).
- Green Chemistry Metrics : Calculate atom economy (>80%) and E-factors (<2) to prioritize sustainable derivatives .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Physical Properties
The table below compares cyclopentylidenehydrazine with structurally similar cycloalkylidenehydrazines:
Notes:
- This compound’s planar semicarbazone groups enhance intermolecular hydrogen bonding, distinguishing it from bulkier analogs like cyclohexylhydrazine .
- Cyclobutyl derivatives exhibit reduced thermal stability due to ring strain .
Pharmacological Activity
This compound’s semicarbazone derivatives demonstrate bioactivity comparable to cyclohexenyl and benzodioxole-containing analogs. Key findings:
- Analgesic Activity : Cyclohexenyl analog LASSBio-294 (ED₅₀: 25 mg/kg) outperforms this compound derivatives in mouse models, suggesting the 1,3-benzodioxole subunit enhances efficacy .
- Anti-inflammatory Effects : this compound derivatives show moderate inhibition of COX-2 (IC₅₀: ~50 µM), similar to cyclohexyl-N-acylhydrazones but less potent than phenyl-substituted variants .
- Antimicrobial Activity : Hydrazones with cyclopentane rings exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, comparable to cyclopropylhydrazines but less active than naphthalene-based derivatives .
Research Implications
This compound’s balance of moderate bioactivity and synthetic accessibility positions it as a scaffold for drug discovery. Future studies should explore:
- Functionalization of the semicarbazone group to enhance COX-2 selectivity.
- Comparative pharmacokinetic profiling against cyclohexenyl and benzodioxole derivatives.
Properties
CAS No. |
10080-41-8 |
---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
cyclopentylidenehydrazine |
InChI |
InChI=1S/C5H10N2/c6-7-5-3-1-2-4-5/h1-4,6H2 |
InChI Key |
HUFXTMLATKDGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NN)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.